
3,4-二氢吡啶-2(1H)-酮
描述
2(1H)-Pyridinone, 3,4-dihydro- is a heterocyclic compound that has garnered significant attention in the scientific community due to its various applications in research. This compound is commonly used as a building block in organic synthesis, and its derivatives have been shown to possess a range of biological activities. In
科学研究应用
3,4-二氢吡啶-2(1H)-酮:全面分析
通过 Biginelli 反应合成: Biginelli 反应是合成 3,4-二氢吡啶-2(1H)-酮的重要方法。 研究人员已经探索了使用酸官能化介孔聚合物催化剂的微波辅助合成,这为生产这些化合物提供了一种快速高效的途径 .
无溶剂合成: 已经开发了双螺杆挤出等创新方法来进行 3,4-二氢吡啶-2(1H)-酮的无溶剂合成。 这种技术消除了对催化剂或溶剂的需求,使该过程更加环保,并且更容易扩大规模 .
生物学特性: 这些化合物表现出一系列生物学特性,包括抗菌、抗病毒、抗肿瘤、抗炎活性以及钙通道阻滞活性。 这些特性使其在药物研究和开发中具有价值 .
绿色化学方法: 已经采用研磨化学等环境友好方法,在室温下,使用天然催化剂(如 l-酪氨酸)在无溶剂条件下合成具有生理活性的 3,4-二氢吡啶-2(1H)-酮 .
连续过程应用: 双螺杆挤出的使用允许连续加工,这对工业规模生产以及在各种化学制造过程中都有益 .
表征中的分析技术: 使用各种分析技术,如 FT-IR、BET、TEM、SEM 和 EDX 来表征合成化合物。 这些技术有助于理解 3,4-二氢吡啶-2(1H)-酮的结构和性质,以便在材料科学中进一步应用 .
作用机制
The experimental results showed that the synergistic effects of solvent-free conditions and Hf (OTf) 4 catalysis not only drastically accelerate Biginelli reaction by enhancing the imine route and activating the enamine route but also avoid the formation of Knoevenagel adduct, which may lead to an undesired byproduct .
安全和危害
属性
IUPAC Name |
3,4-dihydro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h2,4H,1,3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOODPZCZLCUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447514 | |
| Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57147-25-8 | |
| Record name | 3,4-Dihydro-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057147258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydropyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0LO6RP873 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 3,4-Dihydropyridin-2(1H)-one?
A1: The molecular formula of 3,4-Dihydropyridin-2(1H)-one is C5H7NO, and its molecular weight is 97.12 g/mol.
Q2: What are some common synthetic routes to 3,4-Dihydropyridin-2(1H)-ones?
A2: Several synthetic methods are available, with the Biginelli reaction being one of the most widely utilized. [] This multicomponent reaction involves condensing an aldehyde, a β-ketoester, and urea or thiourea. [] Other approaches include cyclization reactions of enamines with diethyl malonate [, ], intramolecular cycloadditions of azidoalkyl enol ethers and azidoalkyl vinyl bromides [], and the use of phosphonic acid functionalized mesoporous materials as catalysts. []
Q3: Can you elaborate on the use of Indium(III) triflate [In(OTf)3] in synthesizing Biginelli compounds, including 3,4-Dihydropyridin-2(1H)-ones?
A3: In(OTf)3 has been shown to be an effective catalyst in the Biginelli reaction, offering advantages such as short reaction times and simple workup procedures. [] This method has proven successful in synthesizing various 3,4-dihydropyridin-2(1H)-ones and their thio-analogues, including the antimitotic agent monastrol, in excellent yields. []
Q4: How does the choice of cyclic 1,3-diketone affect the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans in four-component reactions?
A4: The structure of the cyclic 1,3-diketone used in these four-component reactions, which also involve arylamines, acetylenedicarboxylate, and aromatic aldehydes, plays a crucial role in determining the final product. [] Different cyclic 1,3-diketones lead to the selective formation of either pyridinone or pyran derivatives, highlighting the importance of this structural element in the reaction pathway. []
Q5: What is an example of a catalyst used in the synthesis of 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives from oxirane-containing tertiary enamides?
A5: p-Toluenesulfonic acid has been effectively employed as a catalyst in dry acetonitrile to facilitate the cyclization of oxirane-containing tertiary enamides. [] This intramolecular addition reaction results in the formation of 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives. []
Q6: Are there efficient methods for synthesizing specific derivatives of 3,4-Dihydropyridin-2(1H)-one, like the 3,5-unsubstituted 4-substituted-6-aryl derivatives?
A6: Yes, microwave-assisted synthesis has been successfully applied to produce small libraries of 3,5-unsubstituted 4-substituted-6-aryl-3,4-dihydropyridin-2(1H)-ones. [] This method utilizes readily available starting materials like aldehydes, Meldrum's acid, aromatic ketones, and ammonium acetate, with acetic acid acting as the energy-transferring agent. [] This approach offers advantages such as high yields (65-90%), short reaction times (5-10 minutes), and environmentally friendly conditions. []
Q7: What is the typical conformation of the dihydropyridine ring in 3,4-Dihydropyridin-2(1H)-ones?
A7: Crystallographic studies of 4-(4-fluorophenyl)-6-(3-nitrophenyl)-3,4-dihydropyridin-2(1H)-one have shown that the dihydropyridine ring adopts a non-planar, screw boat conformation. [] This conformation is characterized by a pseudo-twofold axis passing through the midpoints of specific bonds within the ring structure. []
Q8: What are some spectroscopic techniques used to characterize 3,4-Dihydropyridin-2(1H)-ones?
A8: Common techniques include Fourier-Transform Infrared Spectroscopy (FT-IR) [], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), [] and X-ray diffraction. [] These techniques provide information on the functional groups, connectivity, and spatial arrangement of atoms within the molecule.
Q9: How does the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide deviate from the expected 1:1 reaction to form 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one?
A9: While a 1:1 reaction does occur, using two mole equivalents of 4-phenylbut-3-en-2-one with one mole equivalent of cyanoacetamide leads to the formation of 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one and 3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one. [] This highlights the possibility of multiple reaction pathways and the influence of stoichiometry on product formation. []
Q10: Can 3,4-dihydro-2-pyridones participate in photochemical reactions?
A10: Yes, 3,4-dihydro-2-pyridones can act as alkene components in [2+2]-photocycloaddition reactions with photoexcited aromatic carbonyl compounds. [] This reaction exhibits high regio- and diastereoselectivity, with the resulting oxetane products serving as valuable intermediates in the synthesis of molecules like 2-arylmethyl-3-piperidinols. []
Q11: Have 3,4-Dihydropyridin-2(1H)-one derivatives been investigated for biological activity?
A11: Yes, certain derivatives, particularly those related to amrinone, have shown promising cardiotonic effects. [] Studies have indicated that these compounds, notably 5h and 5i in the cited research, exhibit significant cardiotonic activity and selective inhibition of phosphodiesterase-III (PDE-III) over phosphodiesterase-I (PDE-I) isolated from cat hearts. []
Q12: Are there examples of 3,4-Dihydropyridin-2(1H)-one derivatives showing potential as therapeutic agents?
A12: Derivatives of 3-acetyl-4-amino-3,4-dihydropyridin-2(1H)-one and 3-acetyl-3,4-dihydro-4-(phenylamino)pyridin-2(1H)-one have demonstrated promising cardiotonic activity in isolated frog heart perfusion studies. [, ] Furthermore, these compounds have shown anti-hypertensive effects in albino rats using the tail-cuff method. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


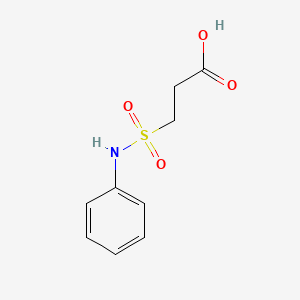

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)
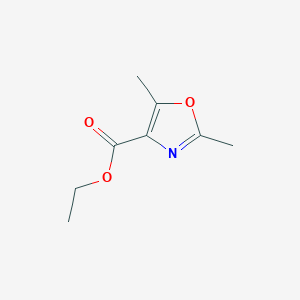
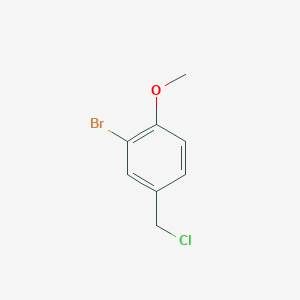
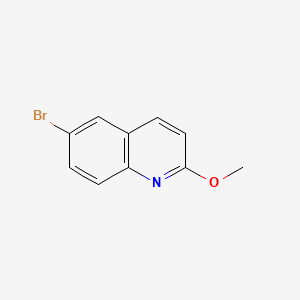
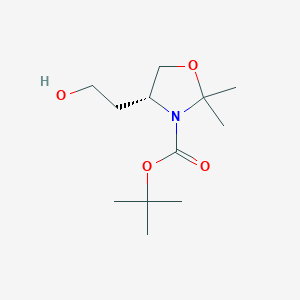
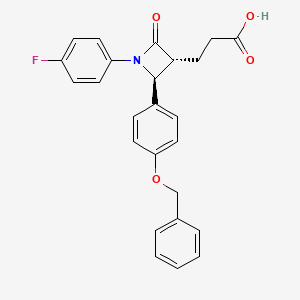

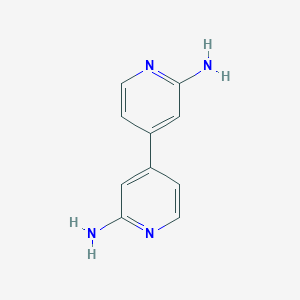
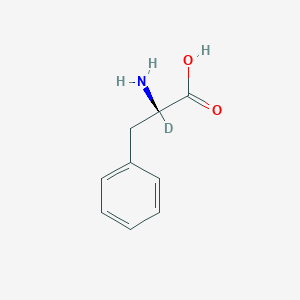
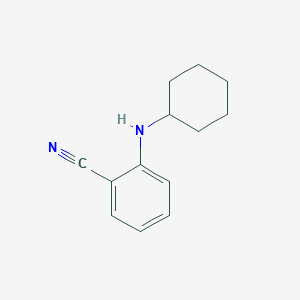

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)
